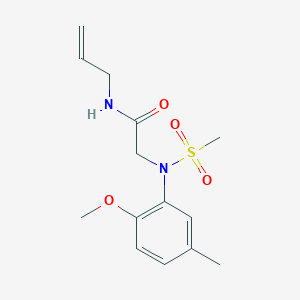![molecular formula C22H27N3O2 B4956701 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4956701.png)
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a selective neurotoxin that has been used to induce Parkinson's disease in animal models, making it a valuable tool for research in this field.
作用机制
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a selective neurotoxin that targets dopaminergic neurons in the substantia nigra. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced Parkinson's disease in animal models mimics many of the clinical and pathological features observed in human Parkinson's disease, including loss of dopaminergic neurons in the substantia nigra, motor deficits, and the formation of Lewy bodies. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to non-motor symptoms observed in Parkinson's disease.
实验室实验的优点和局限性
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for Parkinson's disease research because it induces a selective and reproducible neurodegeneration in animal models. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also allows researchers to study the early stages of Parkinson's disease, which are difficult to study in human patients. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, including species differences in susceptibility to 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced neurotoxicity and the lack of non-motor symptoms observed in human Parkinson's disease.
未来方向
Future research on 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine should focus on developing new animal models of Parkinson's disease that better mimic the clinical and pathological features observed in human patients. Researchers should also investigate the role of non-dopaminergic systems in Parkinson's disease pathogenesis and develop new therapeutic strategies that target these systems. Finally, researchers should investigate the long-term effects of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure on animal behavior and physiology to better understand the potential risks associated with 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure in laboratory settings.
Conclusion:
In conclusion, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for scientific research in Parkinson's disease. Its ability to induce selective and reproducible neurodegeneration in animal models has led to significant advances in our understanding of Parkinson's disease pathogenesis and the development of new therapeutic strategies. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, and future research should focus on developing new animal models and investigating the role of non-dopaminergic systems in Parkinson's disease pathogenesis.
合成方法
The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine involves several steps. The starting material is 2-bromo-4'-nitroacetophenone, which is reacted with 1-piperidinemethanol to form the intermediate 4'-nitro-2-{[1-(piperidin-1-yl)methyl]oxy}acetophenone. This intermediate is then reacted with 1-(pyrrolidin-1-yl)propan-2-amine to form the final product, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a complex process that requires expertise in organic chemistry.
科学研究应用
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is widely used in scientific research for its ability to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. By inducing Parkinson's disease in animal models, researchers can study the disease's pathogenesis, develop new therapeutic strategies, and test the efficacy of potential treatments. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is also used to study the dopaminergic system and its role in Parkinson's disease.
属性
IUPAC Name |
[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-5-6-14-25)20-8-1-2-9-21(20)27-19-10-15-24(16-11-19)17-18-7-3-4-12-23-18/h1-4,7-9,12,19H,5-6,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHVRZHYBGCHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[2-(1-Pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)
![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4956662.png)

![4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4956674.png)
![methyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4956682.png)
![3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4956687.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4956690.png)
![4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4956697.png)
![4-({3-[butyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4956708.png)
![4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4956714.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4956716.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956732.png)